6-Fluoroisoquinoline

Overview

Description

Synthesis Analysis

The synthesis of 6-Fluoroisoquinoline and its derivatives involves complex chemical reactions, highlighting the versatility of fluoroisoquinoline compounds in chemical synthesis. For instance, a straightforward procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which utilizes directed ortho-lithiation reactions. This intermediate plays a critical role in various transformations, demonstrating the adaptability of fluoroisoquinoline in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018). Additionally, the synthesis of 6-fluoroquinoline derivatives has shown significant antiplasmodial activity, underscoring the potential of these compounds in medicinal chemistry (Hochegger et al., 2019).

Molecular Structure Analysis

The crystal structure analysis of fluorine-substituted isoquinolines reveals the impact of fluorine atoms on the molecular configuration and intermolecular interactions. Such studies are crucial for understanding the packing features associated with organic fluorine in crystal engineering (Choudhury & Row, 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecular structures. For example, the cycloaddition reactions of isoquinolinium salts with 3-nitrochromenes offer a diastereoselective synthetic procedure for functionalized fluorene derivatives, highlighting the chemical versatility of this compound compounds (Fang & Yan, 2013).

Scientific Research Applications

6-Fluoroisoquinoline derivatives have been explored for their biological activity, with some showing pharmacological similarities to papaverine, a drug used to treat spasms in blood vessels and other smooth muscles (Belsten & Dyke, 1968).

Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, associated with Alzheimer's disease, indicating its potential use in neuroimaging and diagnosis (Collier et al., 2017); (Lohith et al., 2018).

This compound-based compounds, like 6-fluoroquinolones, have been extensively studied for their antimicrobial properties, particularly against gram-negative bacilli and cocci, and have been used in treatments for systemic infections (Wolfson & Hooper, 1985); (Koga et al., 1980).

Modifications of 6-fluoroquinoline structures have demonstrated antiplasmodial activity, showcasing potential for malaria treatment (Hochegger et al., 2019).

Some this compound compounds have shown antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Elhemely et al., 2022).

6-Fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its cytotoxicity and anti-cancer reactivity, as well as its immunomodulatory properties, indicating its potential in immunotherapy and cancer treatment (Jantová et al., 2018).

Novel fluorophores based on this compound have been developed for fluorescence studies and show potential for use in biochemical assays (Singh & Singh, 2007).

The pharmacokinetics and pharmacodynamics of 6-fluoroquinolones have been extensively studied, highlighting their potential for use in both human and veterinary medicine (Nix & Schentag, 1988).

Mechanism of Action

Target of Action

6-Fluoroisoquinoline is a fluorinated isoquinoline that has been shown to exhibit extraordinary potency as a JAK2 inhibitor . The JAK2 protein is a tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response.

Mode of Action

As a JAK2 inhibitor, this compound binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This inhibitory action disrupts the JAK-STAT signaling pathway, which is often overactive in various types of cancer and inflammatory diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response .

Pharmacokinetics

Fluorinated compounds are generally known for their high stability, bioavailability, and ability to penetrate biological membranes, which can enhance their pharmacokinetic properties .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a decrease in the proliferation of cancer cells and modulation of the immune response. This can result in the suppression of tumor growth and mitigation of inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, the presence of other substances, such as proteins or drugs, can impact the compound’s metabolism and excretion .

Safety and Hazards

Future Directions

Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique bioactivities . They are important components of pharmaceuticals and materials, and thus, their study and development are expected to continue in the future .

properties

IUPAC Name |

6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLJCJZVQMDEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619526 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075-11-2 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 6-fluoroisoquinoline-based probe interact with metal ions, and what are the downstream effects?

A1: The this compound derivative, after undergoing a "click" reaction to form a bis-triazole compound, demonstrates a selective fluorescence response to specific metal ions. [] This response is attributed to the interaction between the triazole rings and the metal ions. Specifically:

- Zinc ions (Zn2+): Binding of Zn2+ to the bis-triazole leads to a significant fluorescence enhancement ("turn-on" effect) at pH 7.0. This suggests a chelation mechanism where Zn2+ interacts with the nitrogen atoms of the triazole rings, possibly restricting intramolecular rotations and increasing fluorescence quantum yield. []

- Iron (Fe2+) and Copper (Cu2+) ions: These ions induce fluorescence quenching ("turn-off" effect) upon interaction with the probe. [] This quenching could be due to a photoinduced electron transfer (PET) mechanism, where the metal ions accept an electron from the excited fluorophore, preventing light emission.

Q2: What are the structural characteristics of the this compound-derived probe, and how do they contribute to its function?

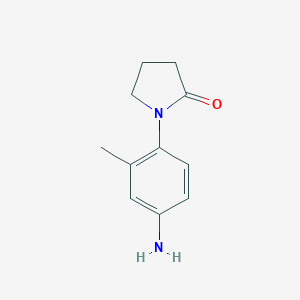

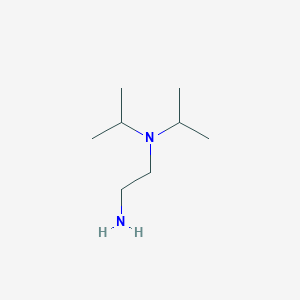

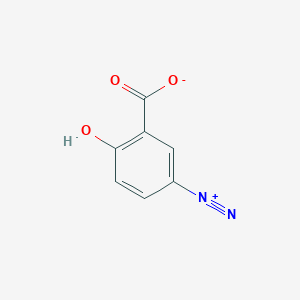

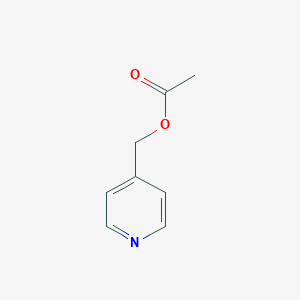

A2: The probe is synthesized via a Cu(I)-catalyzed Huisgen cycloaddition, commonly referred to as a "click" reaction, between 1,3-diethynyl-6-fluoroisoquinoline and 1-(2-azidoethyl)pyrrolidine. [] While the exact molecular weight and spectroscopic data aren't provided in the abstract, we can infer key structural features:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)